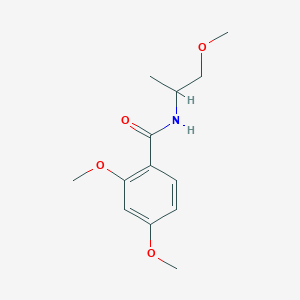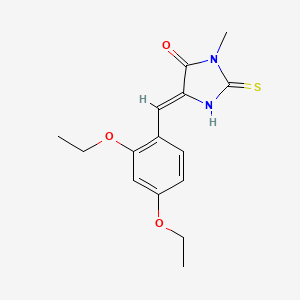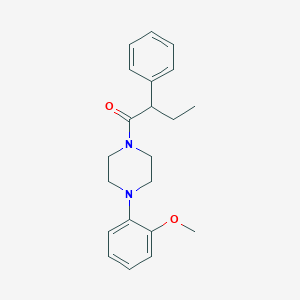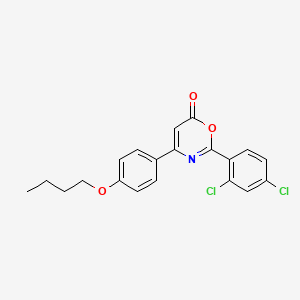![molecular formula C23H22N2O2 B3951966 2-[(4-methoxyphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B3951966.png)
2-[(4-methoxyphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole
Descripción general
Descripción
2-[(4-methoxyphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[(4-methoxyphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound exerts its effects by modulating cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. The compound has also been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits angiogenesis, leading to decreased tumor growth. In neurodegenerative diseases, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, the compound has been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-methoxyphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, the compound has some limitations, including its relatively low stability in biological fluids and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-[(4-methoxyphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to explore the potential applications of the compound in other scientific research fields, such as cardiovascular disease and infectious diseases. Additionally, the development of new derivatives of the compound with improved pharmacological properties could lead to the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
2-[(4-methoxyphenoxy)methyl]-1-(1-phenylethyl)-1H-benzimidazole has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, the compound has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases. In immunology, the compound has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(1-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17(18-8-4-3-5-9-18)25-22-11-7-6-10-21(22)24-23(25)16-27-20-14-12-19(26-2)13-15-20/h3-15,17H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJHJAGBQUHDKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-dimethyl-5-nitro-6-[2-(2-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3951906.png)
![N-methyl-2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B3951912.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3951924.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B3951927.png)
![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide](/img/structure/B3951939.png)

![5-{2-[(4-chlorobenzyl)oxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3951947.png)



![N-[2-(dimethylamino)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B3951967.png)


![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3951983.png)